molecular formula C20H18N4O5 B12172987 N-(1,3-benzodioxol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-(1,3-benzodioxol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12172987
M. Wt: 394.4 g/mol
InChI Key: BSFPQEKHPVXKMO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features both benzodioxole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

Uniqueness

N-(1,3-benzodioxol-5-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific combination of benzodioxole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(1,3-benzodioxol-5-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H20N4OC_{21}H_{20}N_{4}O and features a benzodioxole moiety coupled with an indole derivative. This structural diversity is believed to enhance its interaction with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound can be achieved through several synthetic pathways. Key steps include:

  • Formation of the Benzodioxole Moiety : This can involve the reaction of 1,3-benzodioxole with suitable electrophiles.
  • Indole Derivative Synthesis : The indole component can be synthesized via cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The final step involves the coupling of the benzodioxole and indole derivatives through amide bond formation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Similar compounds have shown significant anticancer properties by inhibiting tumor cell proliferation.
  • Antimicrobial Effects : The compound may exhibit antimicrobial activity against various pathogens.
  • Anti-inflammatory Properties : It has potential as an anti-inflammatory agent, possibly through inhibition of cyclooxygenase enzymes (COX).

The mechanisms by which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways:

MechanismDescription
Receptor Binding The compound may bind to certain receptors, modulating their activity.
Enzyme Inhibition Inhibition of enzymes like COX may contribute to its anti-inflammatory effects.
Cell Signaling Modulation Alteration of signaling pathways in cancer cells could lead to reduced proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound. For example:

  • Study on COX Inhibition : Research demonstrated that related benzodioxole derivatives exhibited selective inhibition of COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Anticancer Activity Assessment : A series of indole derivatives were tested against various cancer cell lines, revealing that certain modifications enhanced their cytotoxicity.
  • Antimicrobial Testing : A study showed that compounds with similar structural features displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Properties

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C20H18N4O5/c25-18(15-9-12-3-1-2-4-14(12)24-15)21-7-8-22-19(26)20(27)23-13-5-6-16-17(10-13)29-11-28-16/h1-6,9-10,24H,7-8,11H2,(H,21,25)(H,22,26)(H,23,27)

InChI Key

BSFPQEKHPVXKMO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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